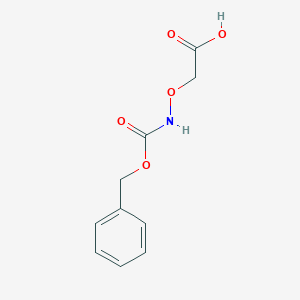amine](/img/structure/B13225096.png)
[(3,3-Difluorocyclobutyl)methyl](propyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,3-Difluorocyclobutyl)methylamine is an organic compound that features a cyclobutyl ring substituted with two fluorine atoms and a methyl group, which is further connected to a propylamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluorocyclobutyl)methylamine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction of ethylene with a suitable diene.
Introduction of Fluorine Atoms: The difluorination of the cyclobutyl ring can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Methyl Group: The methyl group can be introduced via a Grignard reaction using methylmagnesium bromide.
Formation of the Propylamine Group: The final step involves the nucleophilic substitution of the methyl group with propylamine under basic conditions.
Industrial Production Methods
Industrial production of (3,3-Difluorocyclobutyl)methylamine may involve optimized versions of the above synthetic routes, focusing on cost-efficiency, scalability, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction rates and yields.
化学反应分析
Types of Reactions
(3,3-Difluorocyclobutyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted amines.
科学研究应用
(3,3-Difluorocyclobutyl)methylamine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used to study the effects of fluorinated cyclobutyl rings on biological systems, providing insights into drug design and metabolism.
作用机制
The mechanism of action of (3,3-Difluorocyclobutyl)methylamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions. The cyclobutyl ring provides rigidity to the molecule, influencing its overall conformation and activity.
相似化合物的比较
(3,3-Difluorocyclobutyl)methylamine can be compared with other fluorinated cyclobutyl compounds:
(3,3-Difluorocyclobutyl)methylamine: Similar structure but with a methyl group instead of a propyl group, leading to different pharmacokinetic properties.
(3,3-Difluorocyclobutyl)methylamine: Contains an ethyl group, which may affect its biological activity and solubility.
(3,3-Difluorocyclobutyl)methylamine: The butyl group can influence the compound’s lipophilicity and membrane permeability.
The uniqueness of (3,3-Difluorocyclobutyl)methylamine lies in its specific combination of fluorine atoms, cyclobutyl ring, and propylamine group, which collectively contribute to its distinct chemical and biological properties.
属性
分子式 |
C8H15F2N |
|---|---|
分子量 |
163.21 g/mol |
IUPAC 名称 |
N-[(3,3-difluorocyclobutyl)methyl]propan-1-amine |
InChI |
InChI=1S/C8H15F2N/c1-2-3-11-6-7-4-8(9,10)5-7/h7,11H,2-6H2,1H3 |
InChI 键 |
OMIBKDVBXBGOGH-UHFFFAOYSA-N |
规范 SMILES |
CCCNCC1CC(C1)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



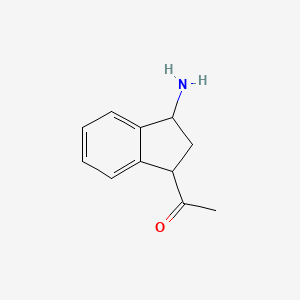
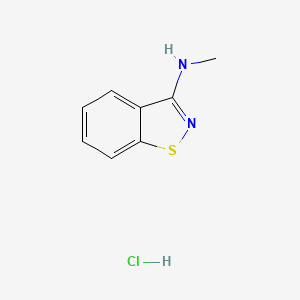
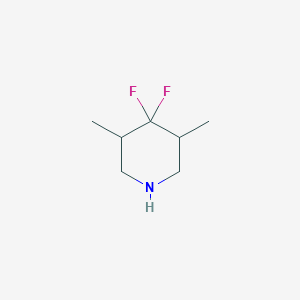
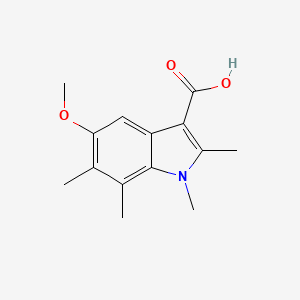
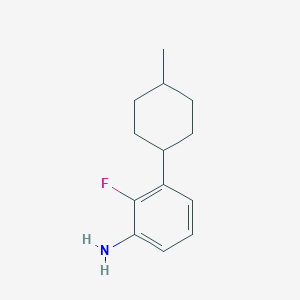


amine](/img/structure/B13225090.png)

![2-{[1-(Thiophen-2-yl)ethyl]amino}cyclohexan-1-ol](/img/structure/B13225097.png)

![Benzyl 6-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13225113.png)
